3-Butylazetidine-2-carboxylic acid
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Overview
Description
3-Butylazetidine-2-carboxylic acid is a four-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the nucleophilic substitution reaction, where a suitable butyl-substituted precursor undergoes cyclization to form the azetidine ring .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally involve optimized reaction conditions and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Butylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium azide (NaN3) and potassium cyanide (KCN) are employed for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in synthetic applications .
Scientific Research Applications
3-Butylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, thereby altering their activity and leading to desired biological effects .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A structurally related compound with similar reactivity but different substituents.
3-Cyanoazetidine-2-carboxylic acid: Another derivative with a cyano group, offering different reactivity and applications.
Uniqueness: 3-Butylazetidine-2-carboxylic acid stands out due to its butyl substitution, which imparts unique chemical and physical properties. This substitution can influence the compound’s reactivity, making it suitable for specific synthetic and biological applications .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-butylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-4-6-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
InChI Key |
GTOXIYGRIDEXTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CNC1C(=O)O |
Origin of Product |
United States |
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